

# Eprotirome Clinical Trial Termination: A Technical Support Guide

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## Compound of Interest

Compound Name: *Eprotirome*

Cat. No.: *B1671557*

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the termination of the **Eprotirome** (KB2115) clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **Eprotirome** clinical trials?

The development of **Eprotirome** was discontinued in February 2012 due to safety concerns arising from a preclinical toxicology study.<sup>[1][2]</sup> Specifically, a 12-month study in dogs revealed that exposure to the drug led to cartilage damage.<sup>[1]</sup> This adverse finding prompted the termination of the ongoing Phase III clinical trial, known as the AKKA trial, and all other trials in the program.<sup>[1][3]</sup>

Q2: Were there any safety concerns observed in the human clinical trials?

Yes, in addition to the preclinical findings, the AKKA Phase III trial revealed the potential for liver injury in patients. Statistically significant increases in liver enzymes, including aspartate aminotransferase (AST) and alanine aminotransferase (ALT), were observed in patients receiving **Eprotirome** compared to placebo. In fact, four patients had to discontinue or interrupt treatment due to notable increases in these liver enzymes.

Q3: What was the intended mechanism of action for **Eprotirome**?

**Eprotirome** is a liver-selective thyroid hormone receptor (TR) agonist with a modest preference for the TR $\beta$  isoform over TR $\alpha$ . The intended mechanism was to mimic the effects of thyroid hormone in the liver, which is the primary site of cholesterol synthesis and metabolism. By selectively stimulating TR $\beta$  in the liver, **Eprotirome** was designed to increase the clearance of low-density lipoprotein (LDL) cholesterol from the blood, thereby reducing levels of atherogenic lipoproteins. This liver-selective approach aimed to avoid the adverse effects on the heart and bone associated with systemic thyroid hormone activation.

Q4: Did **Eprotirome** demonstrate efficacy in lowering LDL cholesterol?

Yes, **Eprotirome** showed a dose-dependent reduction in LDL cholesterol levels in clinical trials. In a 12-week Phase II trial, patients receiving **Eprotirome** in addition to statin therapy experienced a mean reduction in LDL cholesterol of up to 32% at the highest dose. Similarly, in the prematurely terminated AKKA Phase III trial, the 100  $\mu$ g dose of **Eprotirome** resulted in a 22% decrease in LDL cholesterol concentrations compared to a 9% increase in the placebo group after 6 weeks of treatment.

Q5: What were the specific experimental protocols for the clinical trials?

The AKKA Phase III trial was a randomized, double-blind, placebo-controlled, parallel-group study. Patients with heterozygous familial hypercholesterolaemia who were already on a stable dose of statins, with or without ezetimibe, were enrolled. Participants were randomly assigned to receive either a placebo, 50  $\mu$ g of **Eprotirome**, or 100  $\mu$ g of **Eprotirome** daily. The primary endpoint was the percentage reduction in LDL cholesterol from baseline to 12 weeks. However, due to the premature termination, the reported efficacy and safety data were based on an analysis at 6 weeks of treatment.

## Data Presentation

### Efficacy of Eprotirome on LDL Cholesterol (AKKA Trial - 6 Weeks)

Treatment Group	Mean Change in LDL Cholesterol (%)	95% Confidence Interval	p-value (vs. Placebo)
Placebo	+9%	-2 to 20	-
50 µg Eprotirome	-12%	-28 to 4	0.0677
100 µg Eprotirome	-22%	-32 to -13	0.0045

Source: The Lancet Diabetes & Endocrinology

## Adverse Events: Liver Enzyme Elevations (AKKA Trial - 6 Weeks)

Liver Parameter	p-value (Eprotirome groups vs. Placebo)
Aspartate aminotransferase (AST)	<0.0001
Alanine aminotransferase (ALT)	<0.0001
Conjugated bilirubin	0.0006
Gamma-glutamyltranspeptidase	<0.0001

Source: The Lancet Diabetes & Endocrinology

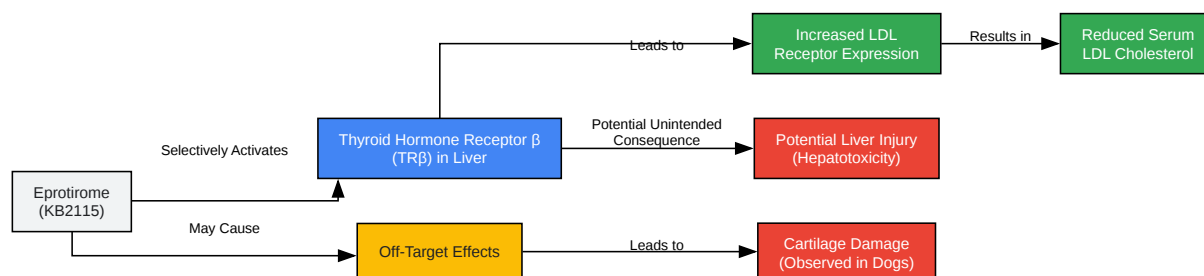
## Impact of Eprotirome on Thyroid Hormones (AKKA Trial - 6 Weeks)

Treatment Group	Mean Change in Free Tetra-iodothyronine (T4)	p-value (vs. Placebo)
50 µg Eprotirome	-19%	<0.0001
100 µg Eprotirome	-27%	<0.0001

Note: No significant changes were observed in serum concentrations of thyroid-stimulating hormone (TSH) or free tri-iodothyronine (T3). Source: The Lancet Diabetes & Endocrinology

## Visualizations

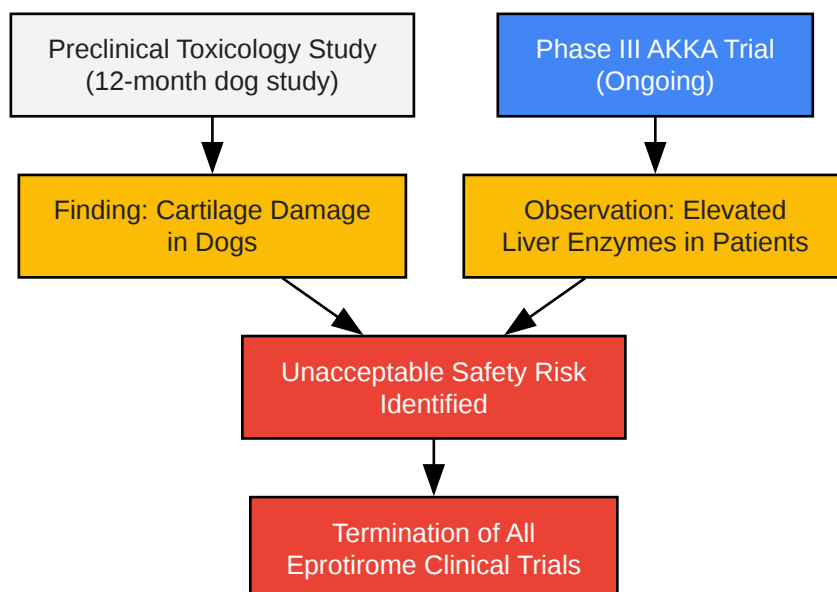
### Eprotirome's Proposed Mechanism of Action and Adverse Effects



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Caption: Proposed mechanism of **Eprotirome** and observed adverse effects.

### Decision Pathway for Eprotirome Clinical Trial Termination



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Caption: Logical workflow leading to the termination of **Eprotirome** trials.

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## References

- 1. ovid.com [ovid.com]
- 2. ovid.com [ovid.com]
- 3. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
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